![molecular formula C20H19N3OS B2513229 2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione CAS No. 950424-97-2](/img/no-structure.png)

2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

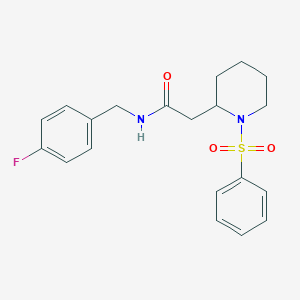

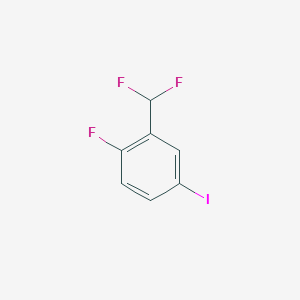

The compound “2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione” is a complex organic molecule that contains a chromeno[2,3-d]pyrimidine core, which is a type of fused ring system . The molecule also contains a dimethylamino group attached to a phenyl ring, and a thione group (C=S) attached to the pyrimidine ring .

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple ring systems and functional groups. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrimidine derivatives can undergo a variety of reactions, including condensation reactions .Applications De Recherche Scientifique

Catalyst-Free Synthesis

A notable study by Brahmachari and Nayek (2017) demonstrated a catalyst-free, one-pot three-component synthesis of a new series of functionalized 5-aryl-2-oxo-/thioxo-2,3-dihydro-1H-benzo[6,7]chromeno[2,3-d]pyrimidine derivatives. This synthesis is highlighted for its mild reaction conditions, excellent yields, high atom economy, eco-friendliness, and easy product isolation, indicating its utility in creating pharmacologically interesting compounds without the need for catalysts or column chromatographic purification (Brahmachari & Nayek, 2017).

Antitubercular and Antimicrobial Activity

Kamdar et al. (2011) synthesized novel 5-phenyl-1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dithiones and related compounds from 2-amino-4-phenyl-4H-chromene-3-carbonitrile. These compounds were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv and demonstrated pronounced antitubercular and antimicrobial activities (Kamdar et al., 2011).

Apoptosis Induction

A study by Kemnitzer et al. (2004) identified a compound related to the chromene family as a potent apoptosis inducer through a novel cell- and caspase-based high-throughput screening assay. The compound was effective in inducing nuclear fragmentation, PARP cleavage, cell cycle arrest, and apoptosis in multiple human cell lines, indicating its potential as a future anticancer agent (Kemnitzer et al., 2004).

Photochromic and Redox Properties

Huang et al. (2007) synthesized 2H-pyrano[3,2-c]chromen-5-one derivatives and investigated their photochromic and redox properties. These properties were influenced by the substitution pattern on the aromatic ring, demonstrating the potential of these compounds in developing photoresponsive materials (Huang et al., 2007).

Antimicrobial, Antioxidant, and Antitubercular Activities

Chandrashekaraiah et al. (2014) synthesized a series of azetidinone analogues from 2-chloroquinoline-3-carbadehyde and pyrimidine amine, which were evaluated for their antimicrobial, antioxidant, and antitubercular activities. These observations suggest the potential of these compounds in designing further active antibacterial and antituberculosis compounds (Chandrashekaraiah et al., 2014).

Mécanisme D'action

Target of Action

It’s known that pyrimidine-based small molecules, which this compound is a part of, are a group of chemotherapeutic agents . These agents typically target specific enzymes or proteins involved in cell cycle progression, leading to apoptosis .

Mode of Action

It’s known that pyrimidine-based small molecules often work by inhibiting appropriate targets, thereby inducing apoptosis .

Biochemical Pathways

It’s known that pyrimidine-based small molecules can affect various biochemical pathways, leading to apoptosis .

Result of Action

It’s known that pyrimidine-based small molecules often induce apoptosis while progressing via the cell cycle by inhibiting appropriate targets .

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione' involves the condensation of 4-(dimethylamino)benzaldehyde with 7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione in the presence of a suitable catalyst.", "Starting Materials": [ "4-(dimethylamino)benzaldehyde", "7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione", "Catalyst" ], "Reaction": [ "Step 1: Dissolve 4-(dimethylamino)benzaldehyde (1.0 equiv) and 7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione (1.0 equiv) in a suitable solvent such as ethanol or methanol.", "Step 2: Add a catalytic amount of a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture.", "Step 3: Heat the reaction mixture at reflux temperature for several hours until the reaction is complete.", "Step 4: Cool the reaction mixture to room temperature and filter the resulting solid.", "Step 5: Wash the solid with a suitable solvent such as ethanol or methanol to obtain the desired product." ] } | |

Numéro CAS |

950424-97-2 |

Nom du produit |

2-[4-(dimethylamino)phenyl]-7-methyl-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione |

Formule moléculaire |

C20H19N3OS |

Poids moléculaire |

349.45 |

Nom IUPAC |

2-[4-(dimethylamino)phenyl]-7-methyl-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |

InChI |

InChI=1S/C20H19N3OS/c1-12-4-9-17-14(10-12)11-16-19(24-17)21-18(22-20(16)25)13-5-7-15(8-6-13)23(2)3/h4-10H,11H2,1-3H3,(H,21,22,25) |

Clé InChI |

YCESALLCJDLVQZ-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)OC3=C(C2)C(=S)N=C(N3)C4=CC=C(C=C4)N(C)C |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

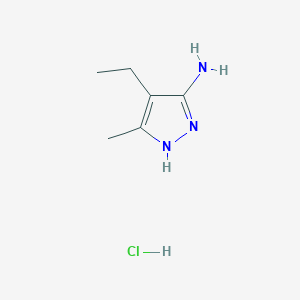

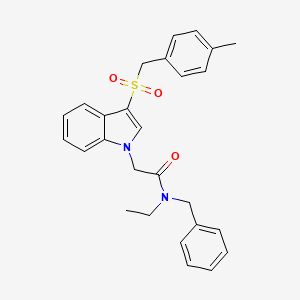

![5-((2,6-Dimethylmorpholino)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2513146.png)

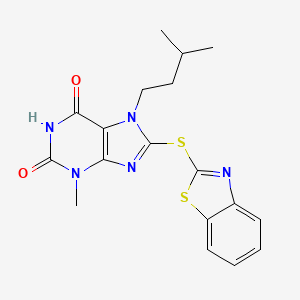

![2-[9-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2513150.png)

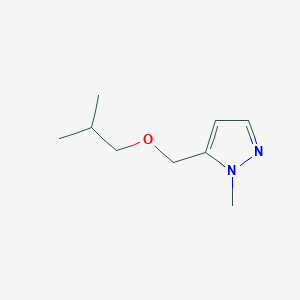

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-ethoxyphenyl)propanamide](/img/structure/B2513152.png)

![3,6-dichloro-N-[3-(2-methylpyrimidin-4-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2513156.png)

![Ethyl 7-oxo-3-phenyl-4,7-dihydro[1,2]thiazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2513158.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2513159.png)

![4,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pent-2-ynoic acid](/img/structure/B2513160.png)

![N-[2-(pentanoylamino)ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide](/img/structure/B2513161.png)